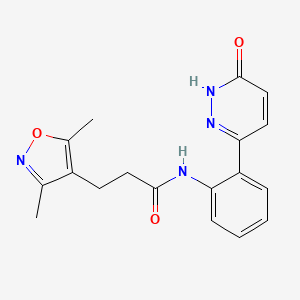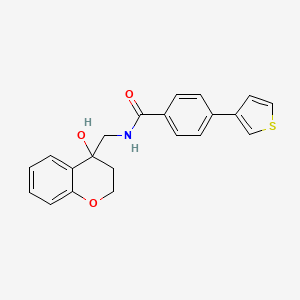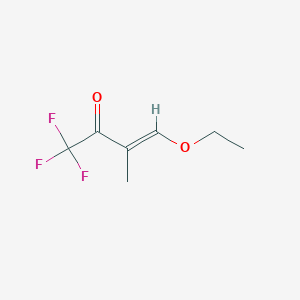![molecular formula C12H11ClN2O B2629871 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide CAS No. 2411181-39-8](/img/structure/B2629871.png)
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as INDY and is a novel inhibitor of sodium-dependent citrate transporter (NaCT).
Mechanism Of Action
The mechanism of action of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide is through the inhibition of sodium-dependent citrate transporter (NaCT). NaCT is a protein that is responsible for the uptake of citrate in the liver and other tissues. By inhibiting NaCT, INDY can reduce the uptake of citrate, which can lead to a decrease in the production of fatty acids and cholesterol.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide are significant. Studies have shown that INDY can reduce the production of fatty acids and cholesterol in the liver, which can help in the management of metabolic disorders such as diabetes and obesity. INDY has also shown promising results in the treatment of cancer by inhibiting the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide in lab experiments is its specificity for NaCT. This makes it an ideal compound for studying the role of NaCT in various physiological processes. However, one of the limitations of using INDY in lab experiments is its toxicity. INDY has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
The potential future directions for research on 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide are vast and varied. Some of the future directions include:
1. Further studies on the mechanism of action of INDY and its effects on various physiological processes.
2. Development of more potent and specific inhibitors of NaCT for the treatment of metabolic disorders and cancer.
3. Studies on the toxicity of INDY and its effects on various tissues and organs.
4. Clinical trials to evaluate the efficacy of INDY in the treatment of metabolic disorders and cancer.
5. Development of INDY-based therapies for the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
In conclusion, 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide is a novel compound that has significant potential in various fields. Its specificity for NaCT makes it an ideal compound for studying the role of NaCT in various physiological processes. Further research on INDY can lead to the development of new therapies for the treatment of metabolic disorders and cancer. However, the toxicity of INDY at high concentrations should be taken into consideration while conducting experiments.
Synthesis Methods
The synthesis of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-chloro-4-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting product is then reacted with acetic anhydride to form the intermediate compound. Finally, the intermediate compound is reacted with cyanide ion to produce the final product, 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide.
Scientific Research Applications
The potential applications of 2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide are vast and varied. One of the primary areas of research is in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that INDY can inhibit the uptake of citrate in the liver, which can lead to a decrease in the production of fatty acids and cholesterol. This can help in the management of metabolic disorders by reducing the amount of fat and cholesterol in the body.
Another area of research is in the treatment of cancer. Studies have shown that INDY can inhibit the growth of cancer cells by reducing the uptake of citrate. This can lead to a decrease in the production of fatty acids and cholesterol, which are essential for the growth of cancer cells. INDY has shown promising results in the treatment of breast cancer, prostate cancer, and liver cancer.
properties
IUPAC Name |
2-chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-6-12(16)15-11-5-4-9-8(7-14)2-1-3-10(9)11/h1-3,11H,4-6H2,(H,15,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKJIJAPBJTNRO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2[C@@H]1NC(=O)CCl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

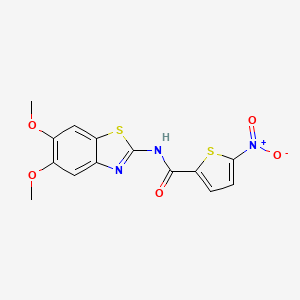
![ethyl 1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2629792.png)
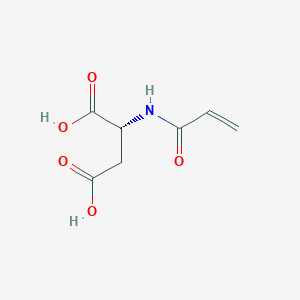
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629795.png)
![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
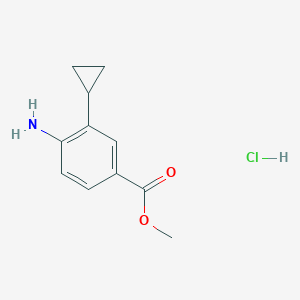
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
